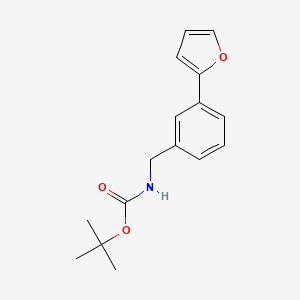

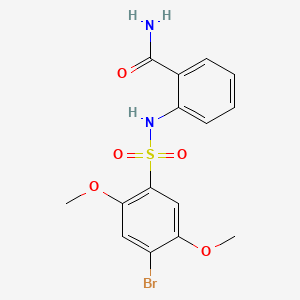

![molecular formula C20H30ClN3OS B2407420 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216685-62-9](/img/structure/B2407420.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazoles are known to undergo a variety of chemical reactions .Applications De Recherche Scientifique

Antimicrobial and Antifungal Potentials

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Specifically, compounds within this chemical family demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF7-MDR, and HT1080) and exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and various fungi (Nam et al., 2010). These findings indicate the compound's potential application in developing treatments for both cancer and infections.

Anticancer Properties

Further investigations into benzothiazole derivatives have led to the identification of compounds with potent antitumor activities. Design and synthesis efforts have yielded derivatives that show selective cytotoxicity against tumorigenic cell lines, with some demonstrating excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). This suggests a promising avenue for the development of new anticancer agents based on the structure of this compound.

Supramolecular Gelators

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl) benzamide derivatives. Certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, highlighting the importance of specific structural features for supramolecular assembly and potential applications in material science (Yadav & Ballabh, 2020).

Design and Synthesis for EGFR Inhibition

A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized, targeting the inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers. Evaluation of these compounds revealed moderate to excellent potency against cancer cell lines, with minimal toxicity towards normal cells, indicating their potential as safer, more effective cancer therapies (Zhang et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]cyclohexanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3OS.ClH/c1-3-22(4-2)14-15-23(19(24)16-10-6-5-7-11-16)20-21-17-12-8-9-13-18(17)25-20;/h8-9,12-13,16H,3-7,10-11,14-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBGLINBNCFRON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)

![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

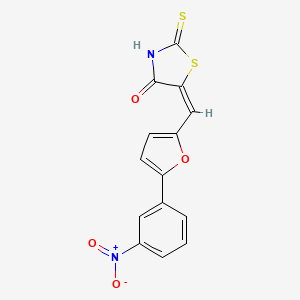

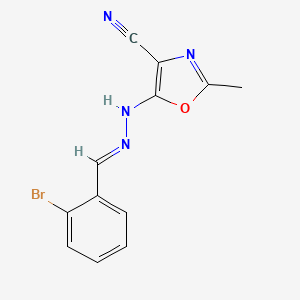

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)

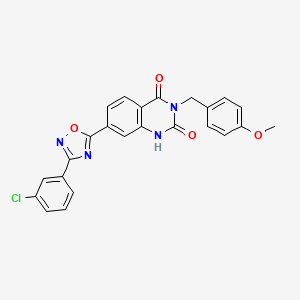

![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)

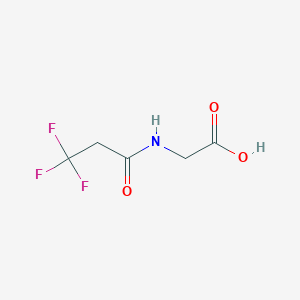

![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)

![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)

![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)